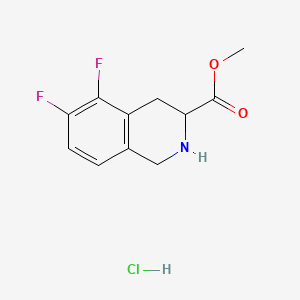

Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

Description

Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a fluorinated tetrahydroisoquinoline derivative characterized by a carboxylate ester at position 3 and fluorine substituents at positions 5 and 5. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C11H12ClF2NO2 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H11F2NO2.ClH/c1-16-11(15)9-4-7-6(5-14-9)2-3-8(12)10(7)13;/h2-3,9,14H,4-5H2,1H3;1H |

InChI Key |

QWOIJXWLRBXBMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=CC(=C2F)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride generally follows a multi-step approach:

Construction of the Isoquinoline Core:

- The tetrahydroisoquinoline skeleton is typically prepared via Pictet-Spengler cyclization, involving condensation of a suitably substituted phenethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions.

- For fluorinated derivatives, the starting phenethylamine or aromatic precursor is pre-functionalized with fluorine atoms at the desired positions (5 and 6).

Introduction of Fluorine Substituents:

- Direct fluorination methods on the aromatic ring are challenging due to regioselectivity issues; therefore, fluorinated precursors such as 3,4-difluorophenethylamine or difluorobenzaldehyde derivatives are used.

- Electrophilic fluorination or nucleophilic aromatic substitution can be employed depending on the substrate and fluorination pattern.

Installation of the Carboxylate Ester Group at Position 3:

- The 3-position functionalization is achieved either by using a carboxylate-substituted aldehyde in the Pictet-Spengler reaction or by post-cyclization functional group transformations.

- Methyl esterification is commonly performed by treating the carboxylic acid intermediate with methanol and acid catalyst or via methyl chloroformate.

Formation of the Hydrochloride Salt:

- The free base tetrahydroisoquinoline derivative is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing compound stability and crystallinity.

Specific Synthetic Routes from Literature

Route A: Pictet-Spengler Cyclization Using Fluorinated Precursors

Starting from 3,4-difluorophenethylamine, condensation with methyl glyoxylate under acidic conditions yields the tetrahydroisoquinoline-3-carboxylate core with fluorine atoms at positions 5 and 6 (aromatic numbering). Subsequent isolation and purification followed by hydrochloride salt formation complete the synthesis. This method benefits from regioselective incorporation of fluorines and direct installation of the ester group.Route B: Stepwise Functionalization

An alternative approach involves first synthesizing 1,2,3,4-tetrahydroisoquinoline, then selectively fluorinating at positions 5 and 6 using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The 3-position carboxylate ester is introduced via directed lithiation followed by carboxylation and methylation. Finally, hydrochloride salt formation is performed.

Reaction Conditions and Catalysts

- Acid catalysts such as trifluoroacetic acid or hydrochloric acid are commonly used in Pictet-Spengler cyclizations.

- Fluorination steps require careful control of temperature (often 0 to 25 °C) to avoid over-fluorination or side reactions.

- Esterification typically uses acidic methanol reflux or methyl chloroformate with base scavengers.

- Salt formation is conducted in solvents like ethereal or alcoholic media under controlled HCl gas bubbling or aqueous HCl addition.

Purification and Characterization

- Purification is achieved by crystallization of the hydrochloride salt or by chromatographic methods such as silica gel column chromatography.

- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm fluorine substitution and esterification.

- Melting point and HPLC purity assays ensure compound quality.

Comparative Data Table of Preparation Methods

| Step | Route A: Fluorinated Precursor Approach | Route B: Post-Cyclization Fluorination Approach |

|---|---|---|

| Starting Material | 3,4-Difluorophenethylamine | 1,2,3,4-Tetrahydroisoquinoline |

| Fluorination Method | Pre-installed on precursor | Electrophilic fluorination (e.g., Selectfluor) |

| Ester Introduction | Methyl glyoxylate in Pictet-Spengler reaction | Directed lithiation → Carboxylation → Methylation |

| Reaction Conditions | Acidic medium, mild temperature | Controlled fluorination temperature, multi-step functionalization |

| Yield | Moderate to high (50–75%) | Variable, often lower due to multiple steps |

| Purification | Crystallization of hydrochloride salt | Chromatography and crystallization |

| Advantages | Regioselective fluorination, fewer steps | Flexibility in fluorination, potential for varied substitution |

| Disadvantages | Requires fluorinated precursors, costlier | More complex, risk of side reactions during fluorination |

Research Findings and Perspectives

- Studies on related tetrahydroisoquinoline derivatives indicate that substitution at the 3-position with carboxylate esters enhances biological activity, particularly enzyme inhibition relevant to neurotransmitter biosynthesis.

- Fluorination at positions 5 and 6 improves metabolic stability and binding affinity in medicinal chemistry applications, justifying the synthetic effort for difluoro derivatives.

- The Pictet-Spengler reaction remains the cornerstone synthetic method due to its efficiency in constructing the tetrahydroisoquinoline scaffold with desired substitutions.

Chemical Reactions Analysis

Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activity against various pathogens and neurodegenerative disorders.

Biological Studies: The compound is used in studies related to its mechanism of action and its effects on molecular targets.

Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurodegenerative pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

*Calculated based on C₁₁H₁₂F₂NO₂·HCl.

Key Observations :

- Fluorine vs. Methoxy/Benzyloxy Groups: The target compound’s 5,6-difluoro substitution contrasts with methoxy (e.g., ), benzyloxy (), or methyl () groups in analogs.

- Salt Forms : Hydrochloride salts are common in analogs (e.g., ), improving crystallinity and aqueous solubility for pharmaceutical use.

Biological Activity

Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H10ClF2N

- Molecular Weight : 221.65 g/mol

- CAS Number : 80076-46-6

The structure of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride includes a tetrahydroisoquinoline backbone with two fluorine atoms at the 5 and 6 positions and a carboxylate group at the 3 position.

Pharmacological Properties

Research indicates that THIQ derivatives exhibit various biological activities including:

- Antimicrobial Activity : Several studies have highlighted the potential of THIQ compounds in combating bacterial and fungal infections. Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results against resistant strains of bacteria.

- Neuroprotective Effects : THIQ analogs have been investigated for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

- Antidepressant Activity : Some studies suggest that compounds within this class could exhibit antidepressant-like effects through modulation of neurotransmitter systems.

The mechanisms underlying the biological activities of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives include:

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in neurotransmitter metabolism or microbial metabolism.

- Receptor Modulation : Interaction with various receptors (e.g., serotonin and dopamine receptors) has been observed, contributing to their psychoactive effects.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Neuroprotective Study :

- Antidepressant-Like Effects :

Comparative Table of Biological Activities

Q & A

Q. What synthetic routes are recommended for preparing Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

Methodological Answer: The compound can be synthesized via a modified Pictet-Spengler reaction , adapted from methods used for structurally similar tetrahydroisoquinoline derivatives. For example:

- Step 1 : Fluorination of precursor aromatic rings using cupric chloride and sodium nitrite in acidic conditions (as demonstrated for trifluorobenzoic acid synthesis) .

- Step 2 : Cyclization via the Pictet-Spengler reaction using paraformaldehyde and trifluoroacetic acid (TFA) as a catalyst in dichloromethane .

- Step 3 : Esterification with thionyl chloride in methanol to yield the methyl ester, followed by hydrochloride salt formation (yield: ~96% for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and fluorine positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination. Software like SHELXL or OLEX2 can refine structures, even with twinned or high-resolution data .

- HPLC-PDA : To assess purity (>98% for pharmaceutical-grade standards) .

Q. How should the compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidative degradation .

- Handling : Use moisture-free environments (gloveboxes) and avoid prolonged exposure to light. Degradation products can be monitored via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve fluorine positions and hydrogen-bonding networks.

- Refinement : Employ SHELXL for small-molecule refinement. For challenging cases (e.g., twinning), use OLEX2 ’s graphical interface to manually adjust restraints .

- Validation : Check for outliers in the CIF file using checkCIF/PLATON to ensure geometric accuracy .

Example Findings (Analogous Structures):

Q. What strategies are effective for impurity profiling in synthesis?

Methodological Answer:

- Impurity Identification :

- Quantification :

Q. How can enantiomeric purity be achieved and validated?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Synthesis Control : Optimize asymmetric catalysis (e.g., TFA-mediated cyclization) to favor the desired enantiomer .

- Validation : Compare optical rotation values with literature data for enantiopure tetrahydroisoquinolines .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in antibacterial pathways) .

- DFT Calculations : Calculate electrostatic potential maps to predict reactivity at the 5,6-difluoro positions .

- MD Simulations : Assess conformational stability in aqueous environments using GROMACS .

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.